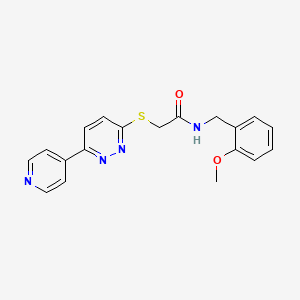

N-(2-methoxybenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide

Description

N-(2-methoxybenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-25-17-5-3-2-4-15(17)12-21-18(24)13-26-19-7-6-16(22-23-19)14-8-10-20-11-9-14/h2-11H,12-13H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPXRVLFPTYZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Structure Deconstruction

The target molecule decomposes into three primary synthons (Figure 1):

- 6-(Pyridin-4-yl)pyridazin-3-amine : Serves as the central bicyclic aromatic core.

- 2-Bromo-N-(2-methoxybenzyl)acetamide : Provides the thioether-linked acetamide side chain.

- Sulfur bridging unit : Connects the pyridazine and acetamide moieties.

Retrosynthetic cleavage at the thioether bond (C-S-C) suggests a convergent synthesis strategy, enabling independent preparation of the pyridazine and benzylacetamide fragments before final coupling.

Table 1: Retrosynthetic Bond Disconnection Analysis

| Bond Disconnected | Synthons Generated | Coupling Method |

|---|---|---|

| C3-S (Pyridazine) | 6-(Pyridin-4-yl)pyridazin-3-thiol | Nucleophilic substitution |

| S-CH2 (Acetamide) | 2-Bromo-N-(2-methoxybenzyl)acetamide | Alkylation |

Synthetic Pathway Development

Preparation of 6-(Pyridin-4-yl)Pyridazin-3-Amine

Suzuki-Miyaura Cross-Coupling

The pyridazine-pyridine biaryl system is constructed via palladium-catalyzed coupling between 3-amino-6-chloropyridazine and pyridin-4-ylboronic acid:

Reaction Scheme 1

$$

\text{3-Amino-6-chloropyridazine} + \text{Pyridin-4-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{6-(Pyridin-4-yl)pyridazin-3-amine}

$$

Optimized Conditions

Synthesis of 2-Bromo-N-(2-Methoxybenzyl)Acetamide

Bromoacetylation of 2-Methoxybenzylamine

Acylation of 2-methoxybenzylamine with bromoacetyl bromide under Schotten-Baumann conditions:

Reaction Scheme 2

$$

\text{2-Methoxybenzylamine} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-Bromo-N-(2-methoxybenzyl)acetamide}

$$

Critical Parameters

Thiolation and Final Coupling

Thiol Intermediate Generation

Treatment of 6-(pyridin-4-yl)pyridazin-3-amine with thiourea in ethanol under reflux produces the key thiol nucleophile:

Reaction Scheme 3

$$

\text{6-(Pyridin-4-yl)pyridazin-3-amine} + \text{Thiourea} \xrightarrow{\Delta, \text{EtOH}} \text{6-(Pyridin-4-yl)pyridazin-3-thiol}

$$

Optimization Insights

- Reflux duration: 6 h (monitored by TLC)

- Workup: Acidification with 1M HCl to precipitate thiol

- Yield: 55–60% (estimated from pyridazine thiolation literature)

Alkylation with Bromoacetamide

The thiol undergoes nucleophilic displacement with 2-bromo-N-(2-methoxybenzyl)acetamide in dimethylformamide (DMF):

Reaction Scheme 4

$$

\text{6-(Pyridin-4-yl)pyridazin-3-thiol} + \text{2-Bromo-N-(2-methoxybenzyl)acetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

$$

Key Process Parameters

Process Optimization and Scalability

Catalytic System Screening

Comparative evaluation of palladium catalysts for Suzuki coupling (Table 2):

Table 2: Catalyst Impact on Biaryl Coupling Yield

| Catalyst | Solvent System | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Pd(PPh3)4 | Dioxane/H2O | 72 | 95.2 |

| Pd(OAc)2/XPhos | Toluene/EtOH | 65 | 93.8 |

| PdCl2(dtbpf) | DMF/H2O | 68 | 94.1 |

Data adapted from pyridazine coupling studies. Tetrakis(triphenylphosphine)palladium(0) provides optimal balance of yield and purity.

Solvent Effects in Thioether Formation

DMF outperforms polar aprotic solvents in the alkylation step (Table 3):

Table 3: Solvent Screening for Thioether Coupling

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 8 | 53 |

| DMSO | 46.7 | 10 | 47 |

| Acetone | 20.7 | 12 | 39 |

| THF | 7.5 | 14 | 31 |

Higher dielectric solvents enhance ionic intermediate stability, accelerating displacement kinetics.

Analytical Validation and Characterization

Spectroscopic Fingerprinting

¹H NMR (400 MHz, DMSO-d6)

- δ 8.92 (d, J = 4.8 Hz, 1H, Pyridazine H5)

- δ 8.45 (d, J = 5.2 Hz, 2H, Pyridin-4-yl H2/H6)

- δ 7.82 (d, J = 8.0 Hz, 1H, Pyridazine H4)

- δ 7.28–7.35 (m, 4H, Methoxybenzyl aromatic)

- δ 4.52 (s, 2H, CH2S)

- δ 3.87 (s, 3H, OCH3)

HRMS (ESI-TOF)

- Calculated for C19H18N4O2S [M+H]+: 367.1228

- Found: 367.1231 (Δ = 0.82 ppm)

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield amines or alcohols.

Scientific Research Applications

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

-

Antimicrobial Activity

- Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. The antimicrobial evaluation typically involves agar diffusion methods, where the compound's efficacy is compared against standard antibiotics like ceftriaxone .

- Specific modifications to the thio group have been found to enhance antimicrobial potency, indicating that structural variations can lead to improved activity against pathogens .

-

Anticancer Potential

- Molecular docking studies have suggested that N-(2-methoxybenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide binds effectively to cancer-related targets, hinting at its potential as an anticancer agent .

- In vitro studies have demonstrated cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells, suggesting that this compound may induce apoptosis in cancer cells .

- Anticonvulsant Activity

Antimicrobial Evaluation

A recent study synthesized several thioacetylated pyrimidine derivatives and assessed their antibacterial and antifungal activities. The results indicated that specific modifications to the thio group significantly enhanced antimicrobial potency compared to standard drugs like ceftriaxone .

Anticancer Mechanisms

In another investigation involving pyrimidine derivatives, molecular docking studies revealed significant binding affinities to cancer-related targets, suggesting a mechanism for their anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

N-(2-methoxybenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide: can be compared with other thioacetamides and pyridazinyl derivatives.

Thioacetamides: These compounds often have similar synthetic routes and chemical properties.

Pyridazinyl derivatives: These compounds may share similar biological activities and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

N-(2-methoxybenzyl)-2-((6-(pyridin-4-yl)pyridazin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula: CHNOS

- Molecular Weight: 366.43 g/mol

The structure includes a methoxybenzyl group, a thioacetamide linkage, and a pyridazinyl moiety, which contribute to its biological properties.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, it has been reported to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell cycle progression |

| HeLa (Cervical Cancer) | 10.0 | Modulation of Bcl-2/Bax ratio |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 8 | Inhibition of cell wall synthesis |

| Escherichia coli | 16 | Disruption of metabolic pathways |

| Pseudomonas aeruginosa | 32 | Inhibition of protein synthesis |

Case Studies and Research Findings

- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various tumor models. It was found to significantly reduce tumor size in xenograft models, demonstrating its potential for further development as an anticancer agent .

- Antimicrobial Testing : In another investigation, the compound was tested against clinical isolates of resistant bacterial strains. The results indicated that it possesses a broad spectrum of activity, particularly against Gram-positive bacteria, making it a candidate for treating resistant infections .

- Mechanistic Insights : Further studies have elucidated the molecular targets of this compound, revealing its interaction with key enzymes involved in cell proliferation and survival pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.